[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with dimethylphenyl and phenylpiperazino groups, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The dimethylphenyl group is introduced via Friedel-Crafts alkylation, where dimethylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Introduction: The phenylpiperazino group is added through nucleophilic substitution, where piperazine reacts with a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its quinoline core is known to intercalate with DNA, making it a candidate for studying DNA-binding properties and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to act as an inhibitor for certain enzymes or receptors. Its structure-activity relationship is studied to design more effective drugs with fewer side effects.
Industry
In the industrial sector, 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to potential anticancer properties. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their antimalarial properties.
Piperazine Derivatives: Compounds like piperazine citrate are used as anthelmintics.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYLMETHANONE is unique due to its combination of a quinoline core with dimethylphenyl and phenylpiperazino groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-12-13-23(18-22(20)3)27-19-26(25-11-7-8-21(2)28(25)30-27)29(33)32-16-14-31(15-17-32)24-9-5-4-6-10-24/h4-13,18-19H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKKNNFJHGIPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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